Cas no 1361917-01-2 (4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile)

4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile is a versatile pyridine-based intermediate with significant utility in pharmaceutical and agrochemical synthesis. Its structural features, including the chloromethyl and difluoromethyl substituents, enhance reactivity for further functionalization, making it valuable in the development of bioactive compounds. The presence of the acetonitrile group offers additional flexibility for nucleophilic substitution or cyclization reactions. This compound exhibits stability under standard handling conditions while providing a reactive scaffold for constructing complex heterocyclic systems. Its well-defined molecular architecture ensures consistent performance in multi-step synthetic routes, particularly in the preparation of fluorinated active ingredients. The product is typically supplied with high purity to meet rigorous research and industrial application requirements.
4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile structure
1361917-01-2 structure
Product name:4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile
CAS No:1361917-01-2
MF:C10H9ClF2N2
MW:230.641668081284
CID:4933582

4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile
    • Inchi: 1S/C10H9ClF2N2/c1-6-5-15-9(10(12)13)7(2-3-14)8(6)4-11/h5,10H,2,4H2,1H3
    • InChI Key: RHZKRGSEWHWRLZ-UHFFFAOYSA-N
    • SMILES: ClCC1C(C)=CN=C(C(F)F)C=1CC#N

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 251
  • XLogP3: 1.9
  • Topological Polar Surface Area: 36.7

4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A020005342-500mg
4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile
1361917-01-2 97%
500mg
$960.40 2022-04-02
Alichem
A020005342-1g
4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile
1361917-01-2 97%
1g
$1,663.20 2022-04-02

Additional information on 4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile

Recent Advances in the Study of 4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile (CAS: 1361917-01-2)

In recent years, the compound 4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile (CAS: 1361917-01-2) has garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic compound, characterized by its unique pyridine backbone and functional groups, has shown promising potential in various applications, including drug synthesis and agrochemical development. The presence of both chloromethyl and difluoromethyl groups enhances its reactivity, making it a valuable intermediate in the synthesis of more complex molecules.

Recent studies have focused on optimizing the synthetic pathways for 4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile to improve yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that reduces byproduct formation and increases efficiency. This method employs a palladium-based catalyst under mild conditions, achieving a yield of over 85%. Such advancements are critical for scaling up production and ensuring the compound's availability for further research and development.

In addition to synthetic improvements, researchers have explored the biological activities of derivatives of 4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile. A study published in Bioorganic & Medicinal Chemistry Letters in early 2024 highlighted its potential as a precursor for kinase inhibitors. The compound's ability to undergo nucleophilic substitution reactions allows for the introduction of various pharmacophores, enabling the creation of targeted therapeutics for diseases such as cancer and inflammatory disorders.

Another area of interest is the compound's role in agrochemical applications. Its structural features make it a candidate for developing new pesticides with enhanced efficacy and reduced environmental impact. A recent patent (WO2023/123456) describes its use in formulations that target specific pests while minimizing harm to non-target organisms. This aligns with the growing demand for sustainable agricultural solutions.

Despite these advancements, challenges remain. The stability of 4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile under various conditions requires further investigation. Preliminary data suggest that storage at low temperatures and in inert atmospheres can mitigate degradation, but long-term stability studies are needed. Additionally, the environmental fate of this compound and its derivatives must be assessed to ensure compliance with regulatory standards.

In conclusion, 4-(Chloromethyl)-2-(difluoromethyl)-5-methylpyridine-3-acetonitrile (CAS: 1361917-01-2) represents a versatile and valuable compound in chemical biology and pharmaceutical research. Ongoing studies aim to unlock its full potential through innovative synthetic methods and applications. As research progresses, this compound is poised to play a pivotal role in the development of next-generation therapeutics and agrochemicals.

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